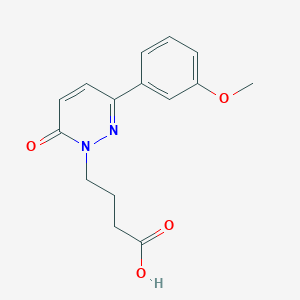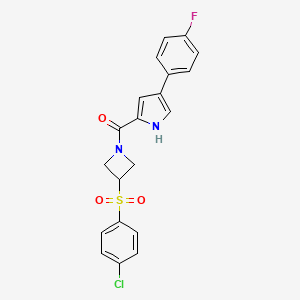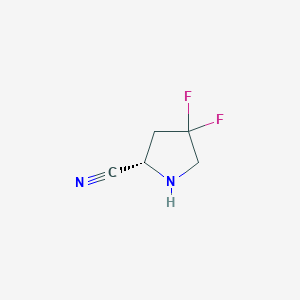![molecular formula C24H16ClN7O2 B2665465 N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1007172-71-5](/img/structure/B2665465.png)
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide" is a complex organic molecule often researched for its potential applications in various scientific fields. Its unique structure combines multiple aromatic and heterocyclic components, which could contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step procedures. Key steps may include:
Formation of the benzofuran core.
Construction of the pyrazolo[3,4-d]pyrimidine ring.
Introduction of the 3-chlorophenyl group.
Coupling of intermediates to form the final product.
Industrial Production Methods: Scaling the synthesis to industrial levels requires optimization of each reaction step for efficiency and yield. Catalysts, reaction solvents, and temperatures are carefully controlled to maximize the output of the target compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, such as:
Oxidation: It may react with oxidizing agents, potentially modifying the aromatic rings.
Reduction: Reduction reactions could alter its heterocyclic components.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom on the phenyl ring, might be common.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Solvents like dichloromethane and acetonitrile are often used.
Major Products: Reaction products will vary depending on the conditions but may include derivatives with modified aromatic or heterocyclic rings, impacting the compound's overall activity.
Scientific Research Applications
Chemistry: Used in various organic synthesis reactions to explore new compounds with potential biological activity.
Biology: Investigated for its effects on cellular pathways and molecular interactions, possibly serving as a probe in biochemical assays.
Industry: Could be used as an intermediate in the production of more complex molecules for materials science or pharmaceuticals.
Mechanism of Action
This compound likely exerts its effects through interactions with specific molecular targets, possibly including enzymes, receptors, or other proteins. The unique arrangement of aromatic and heterocyclic rings may facilitate binding to these targets, modulating their activity and resulting in various biological responses.
Comparison with Similar Compounds
Compared to other compounds with similar structures:
Unique Features: The specific arrangement of benzofuran, pyrazolo[3,4-d]pyrimidine, and chlorophenyl groups.
Similar Compounds: Includes structures like other pyrazolopyrimidines and benzofuran derivatives, each with slight variations in substituents.
The specific characteristics of this compound set it apart, making it a subject of ongoing scientific curiosity and research.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN7O2/c1-14-9-21(29-24(33)20-10-15-5-2-3-8-19(15)34-20)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-7-4-6-16(25)11-17/h2-13H,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETDKSKTHTWJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC=NC5=C4C=NN5C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
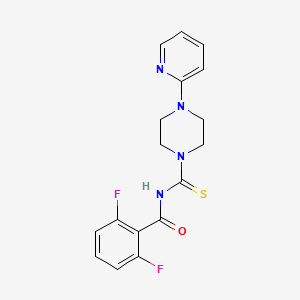
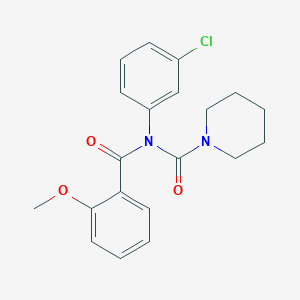
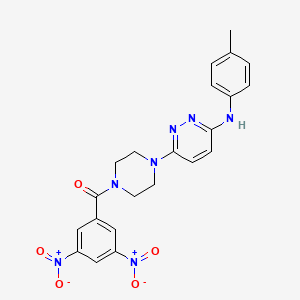
![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)
![5-butyl-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2665388.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2665390.png)
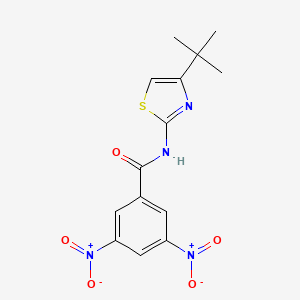
![6-[(2Z)-3-(dimethylamino)prop-2-enoyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2665393.png)

![3-chloro-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2665395.png)
![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
